3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile
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Overview
Description
3-[(1S,2S)-2-Methoxycyclohexyl]propanenitrile is an organic compound characterized by a cyclohexane ring substituted with a methoxy group and a propanenitrile group. This compound is part of the nitrile family, which is known for its diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(1S,2S)-2-Methoxycyclohexyl]propanenitrile can be synthesized through the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is typically carried out under reflux conditions to ensure complete conversion . Another method involves the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds, forming hydroxynitriles, which can then be further processed to obtain the desired nitrile .
Industrial Production Methods
Industrial production of nitriles often involves the ammoxidation of alkanes, where alkanes react with ammonia and oxygen in the presence of a catalyst to form nitriles. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(1S,2S)-2-Methoxycyclohexyl]propanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of dilute acid or alkali, nitriles can be hydrolyzed to carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous ether.
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Scientific Research Applications
3-[(1S,2S)-2-Methoxycyclohexyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1S,2S)-2-Methoxycyclohexyl]propanenitrile involves its interaction with nucleophiles due to the electrophilic nature of the nitrile group. The nitrile group can undergo nucleophilic addition, where nucleophiles attack the carbon atom of the nitrile group, leading to the formation of various products . This compound can also participate in hydrolysis and reduction reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simpler nitrile with a similar reactivity profile.
Cyclohexanecarbonitrile: Contains a cyclohexane ring with a nitrile group, similar to 3-[(1S,2S)-2-Methoxycyclohexyl]propanenitrile.
Methoxycyclohexane: Contains a methoxy group on a cyclohexane ring, similar to the methoxy substitution in this compound.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a nitrile group on a cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Properties
CAS No. |
72886-98-7 |
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Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile |
InChI |
InChI=1S/C10H17NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h9-10H,2-7H2,1H3/t9-,10-/m0/s1 |
InChI Key |
ZXJSCMAUPIBRON-UWVGGRQHSA-N |
Isomeric SMILES |
CO[C@H]1CCCC[C@H]1CCC#N |
Canonical SMILES |
COC1CCCCC1CCC#N |
Origin of Product |
United States |
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